Journal Name:Trends in Chemistry
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Trends in Chemistry ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1007/s11144-023-02423-x
In this study, we examined the feasibility of employing zero-valent iron (ZVI) as a heterogeneous reactant in the photo-Fenton degradation of Rhodamine B (RhB) in water, utilizing solar energy. ZVI was implemented as a heterogeneous reactant for Fenton degradation of RhB in water, while solar energy-driven photo-Fenton degradation was carried out to assess the impacts of varying H2O2 and ZVI concentrations on these processes. Our experimental findings revealed that the photodegradation reaction rate of RhB, powered by solar energy at a light intensity of 1200–1400 W/m2, was 1.7 times greater than that of the Fenton reaction, facilitating more rapid degradation of dye wastewater. Solar energy photo-Fenton necessitated merely 0.5 mM H2O2 and 8.92 mM ZVI to fully decompose RhB within 30 min, with the chemical oxygen demand (COD) removal efficiency being twice as high as the Fenton reaction. A cost analysis demonstrated that reusing ZVI for 33 times decreased the dose cost by 0.68 USD per ton in comparison with use of conventional homogeneous Fe2+ as a catalyst. The application of ZVI as a heterogeneous reactant for RhB degradation in water by solar energy photo-Fenton has significantly lower dose costs and offers potential for practical implementations.Graphical abstract
Trends in Chemistry ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1007/s11144-023-02456-2
Density functional theory (DFT) is used to investigate the N2O decomposition over Pd4−/0/+ clusters. The Eley–Rideal (ER) mechanism and the Langmuir–Hinshelwood (LH) mechanism are well established. The average binding energies show that the most stable structure of Pd4−/0/+ clusters is the tetrahedral configuration. For the Pd4− cluster, the activation energies indicate that the rate-limiting step in two mechanisms is the formation of O2, and the ER mechanism occurs more easily than the LH mechanism. While for the Pd40 and Pd4+ clusters, the rate-limiting step in two mechanisms is the N2O decomposition to N2, and the LH mechanism is more likely to process. Among all clusters, the Pd4− cluster exhibits better catalytic activity compared with the Pd40 and Pd4+ clusters.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1007/s11144-023-02442-8
Dynamics of the non-oxidative conversion of methane in a moving mixture of the catalyst nanoparticles and the reacting gas is under study using the methods of mathematical modeling. Considered compact mechanism of the reaction takes into account activation of methane both on the surface of the catalyst nanoparticles (NPs) and in the gas phase, with the production of C2Hn, n = 2, 4, 6, C6H6 and H2. At this, the desorption of H or CH3 increases the rates of the reactions in the gas phase. Under the parametric analysis of the kinetic model, we defined some values of the temperature, the energy of catalytic activation of methane and the concentration of the catalyst NPs at which both the methane conversion and the C2H6 and C2H4 selectivity increase. Within the non-isothermal model of the flow fluidized-like bed wall-less reactor we studied the influence of the mass and heat transfer of the conversion of methane and mole fractions of the products of the reaction. In results of the studies, we describe the case when due to the activation of methane the catalyst NPs are cooling, which lead to cooling of the gas via the convective heat transfer. We also simulate the case of the two-temperature regime (the catalyst NPs are colder than the gas phase), which allows maintaining a limited set of products of the reaction, namely, hydrogen, ethane and ethylene.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1007/s11144-023-02434-8
A series of TiO2/Al2O3 catalysts for cyclohexanone condensation have been prepared by impregnation method. Various characterization techniques, including XRD, BET, SEM, FT-IR, NH3-TPD, and Py-IR were applied to characterize their physical properties and chemical structures. The results show that the acidity of the TiO2/Al2O3 catalysts are all come from L-acid. In addition, the effects of reaction parameters such as TiO2 loading dosage, amount of cyclohexane, catalyst dosage, particle mesh, agitation rate, temperature and time were examined. The optimal reaction conditions were 40 ~ 60 particle mesh, 8% catalyst dosage, 393.15 K reaction temperature, 300 r/min agitation rate for 120 min with the conversion of cyclohexanone is 29.11% and close to 100% ultrahigh selectivity. Five cycles of reaction suggested the activity and selectivity of the catalyst did not change obviously and had potential industrial application value. Finally, the reaction kinetics was evaluated in cyclohexane under the reaction conditions of particle mesh 40 ~ 60 and 8% catalyst dosage and absence removing water produced, indicating the cyclohexanone self-condensation reaction was a second-order reaction.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-05-02 , DOI: 10.1007/s11144-023-02404-0
A structured anodic alumina-supported Pt and Fe composition catalyst was developed to investigate its catalytic performance in carbon monoxide (CO) oxidation reactions. It is found that the hydroxyl-rich structured Pt/Fex/γ-Al2O3/Al catalyst with a mass of 0.58 g achieved 100% removal of CO and exhibited good stability of 60 h by weakening the competition between CO and O2 on the catalyst and decreasing the energy barrier. In addition, a series of explorations were carried out on the changes of relevant functional groups and active sites during catalyst deactivation and regeneration, and the data were explained in detail. Furtherly, it is demonstrated by in situ DRIFT that formate species are the important intermediates, produced by the reaction between hydroxyl group (–OH) on the catalyst and adsorbed CO. To explore the reaction mechanism at the atomic level, the CO oxidation reaction at the interface of Pt, Pt–OH, and Pt–Fe2O3 was analyzed by DFT calculations.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1007/s11144-023-02389-w
The yCe-xMn/Fe-PILC (x and y are the nominal weight percentages of Mn and Ce, respectively; x = 4.0 wt%, y = 2.0, 4.0, and 6.0 wt%) catalysts were prepared using the impregnation method. Physicochemical properties of the as-prepared materials were measured by means of the XRD, SEM, BET, TPR, XPS, TGA–DSC, and in situ DRIFTS techniques, and their catalytic activities for the selective catalytic reduction of NO with NH3 (NH3-SCR) at low temperatures were evaluated. The 4Ce-4Mn/Fe-PILC showed the highest NO conversion of 95% at 350 °C and better resistance to SO2 poisoning than the Ce-free 4Mn/Fe-PILC. The loading of ceria not only increased the concentrations of active Mn4+ species and chemisorbed oxygen (Oads) species, but also improved redox ability of the 4Ce-4Mn/Fe-PILC. After SO2 poisoning, the concentrations of active Mn4+ and Oads species in the ceria-loaded samples were decreased by less extents than those in the ceria-free sample. The in situ DRIFTS results further demonstrated that the doping of ceria increased the amount of acid sites, enhanced the formation of NH3 intermediates (i.e., monodentate nitrite and bridging nitrate), and protected the main active Mn4+ species. Therefore, the samples containing ceria possessed better resistance to SO2 poisoning.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1007/s11144-023-02398-9
This paper reports on the photodegradation of ibuprofen (IBP), as a model pharmaceutical, using SiO2@xTiO2 synthesized via a hydrothermal method. The catalysts were prepared by adding TiO2 at different weight loadings (2, 5, 10 and 20 wt%) to a Stober synthesized silica (ca. 120 ± 10 nm diameter). The core–shell materials were characterized by TEM, XRD, reflectance diffuse spectroscopy, Raman spectroscopy, BET analysis and electrical conductivity. The photodegradation was performed using UV irradiation (254 nm, 25 W). The effect of catalyst dosage and the pH of the solution on the rate of IBP photodegradation was investigated. The SiO2@xTiO2 showed excellent photodegradation efficiency and the decomposition reaction was found to be pseudo first order where the degradation rate of IBP increased with the formation of H2O2. Optimal experimental conditions gave 99% IBP degradation with the SiO2@20TiO2 catalyst (0.1 g/L, at 180 min of irradiation).
Trends in Chemistry ( IF 0 ) Pub Date: 2023-04-05 , DOI: 10.1007/s11144-023-02370-7
Four tridentate ligands L1-L4, namely N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) pyridin-2-amine: L1, 5-chloro-N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) pyridin-2-amine:L2, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine:L3 and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-6-methylpyridin-2-amine: L4 were synthesized, characterized (by13C NMR, 1H NMR and mass spectroscopy) and employed for the synthesis of copper(II) complexes in situ. These ligands contain three sp2 nitrogen atoms, two pyrazole nitrogen and one pyridine nitrogen, capable of coordinating with copper (II). Then the catalytic properties of certain complexes formed in situ were evaluated to catalyze the oxidation of catechol to o-quinone. Among these complexes, the L1/Cu(CH3COO)2 complex which showed good catalytic activity of the combination 1:1 ligand/metal in THF for this reaction, with a reaction rate of oxidation of catechol to o-quinone equal to 26.37 μmol L−1 min−1.
Trends in Chemistry ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1007/s11144-023-02438-4
This research investigates the potential of both Moringa Oleifera Leaves Green Powder (MOLGP) and its Base Activation Moringa Oleifera Leaves Green Powder (BAMOLGP) as a low-cost and efficient biosorbent for removing dye, metals, and bacteria from water. Specifically, safranin dye's adsorption capacity on MOLGP and BAMOLGP was examined, and MOLGP underwent base activation with sonication to enhance its adsorption capacity as a nanoparticle. The biosorbent surface characteristics were analyzed using FTIR, SEM, BET, and EDX techniques. XRD analysis confirmed the formation of a semi-crystalline form, and changes in surface morphology and elemental composition were observed after NaOH treatment. The maximum removal efficiency of safranin was 56.17% under the given conditions, but it significantly improved to 98.96% after undergoing treatments. The adsorption process was exothermic, and there was a decrease in system entropy during treatment. The results showed that safranin adsorption onto MOLGP was favorable enthalpy change and the entropy change was unfavorable at all temperatures, but adsorption onto BAMOLGP was favorable at all temperatures. Eleven statistical functions were employed to estimate the error deviations between experimental and theoretically predicted kinetic adsorption values and isothermals. The data indicated that the first order and second order equations best matched MOLOPG and BAMOLOPG, while Freundlich is the best match for isothermal BAMOLOPG.Graphical Abstract
Trends in Chemistry ( IF 0 ) Pub Date: 2023-05-20 , DOI: 10.1007/s11144-023-02418-8
In order to maximize the utilization of biomass waste, a Cu/C-P biochar catalyst prepared by supporting copper on the pyrolysis char derived from wheat straw was used in the hydrothermal conversion of wheat straw to prepare lactic acid and acetic acid. The catalyst was characterized using scanning electron microscopy, X-ray diffraction, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy methods. The effects of Cu loading, reaction time, reaction temperature, and catalyst dosage on the yield of lactic acid and acetic acid were studied to optimize the reaction conditions. Results showed that Cu/C-P had a noticeable catalytic effect on the hydrothermal catalytic conversion of wheat straw, with the yield of lactic acid increasing by 37.68% and the yield of acetic acid increasing by 30.58%. CuO was generated and loaded on the biochar acting as the active site of the catalyst and interacted with soluble oligomers and glucose in solution to form lactic acid and acetic acid. The interaction of oxygen-containing functional groups on the surface of the biochar with active sites Cu0 and Cu2O, which played the role of co-catalyst, improved the catalytic activity and effectively promoted the generation of lactic acid and acetic acid.
Supplementary Information
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